molecular formula C20H24N2O4S B324778 4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B324778
M. Wt: 388.5 g/mol
InChI Key: LNVAVDXFHZEROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a methoxy group, a piperidinyl sulfonyl group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
  • 4-methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C20H24N2O4S/c1-15-11-13-22(14-12-15)27(24,25)19-9-5-17(6-10-19)21-20(23)16-3-7-18(26-2)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,21,23)

InChI Key

LNVAVDXFHZEROB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.